
N,N-Dimethyl-4-(tridecafluorohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(tridecafluorohexyl)aniline: is an organic compound that belongs to the class of anilines. It features a dimethylamino group attached to a phenyl ring, which is further substituted with a tridecafluorohexyl group. This compound is known for its unique chemical properties due to the presence of both the electron-donating dimethylamino group and the electron-withdrawing tridecafluorohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(tridecafluorohexyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(tridecafluorohexyl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(tridecafluorohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Nitro, sulfonyl, or halogenated derivatives depending on the reaction conditions.
Scientific Research Applications
N,N-Dimethyl-4-(tridecafluorohexyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various fluorinated organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and surfactants.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(tridecafluorohexyl)aniline involves its interaction with molecular targets through its dimethylamino and tridecafluorohexyl groups. The electron-donating dimethylamino group enhances nucleophilicity, allowing the compound to participate in various nucleophilic substitution reactions. The electron-withdrawing tridecafluorohexyl group increases the compound’s stability and resistance to degradation, making it suitable for use in harsh chemical environments .
Comparison with Similar Compounds
N,N-Dimethylaniline: Lacks the tridecafluorohexyl group, making it less stable and less resistant to degradation.
N,N-Dimethyl-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a tridecafluorohexyl group, resulting in different chemical properties and reactivity.
Uniqueness: N,N-Dimethyl-4-(tridecafluorohexyl)aniline is unique due to the presence of the long-chain tridecafluorohexyl group, which imparts distinct chemical properties such as increased hydrophobicity, stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable compounds .
Properties
CAS No. |
141822-33-5 |
|---|---|
Molecular Formula |
C14H10F13N |
Molecular Weight |
439.21 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline |
InChI |
InChI=1S/C14H10F13N/c1-28(2)8-5-3-7(4-6-8)9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h3-6H,1-2H3 |
InChI Key |
NFDMREXGTSXTER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


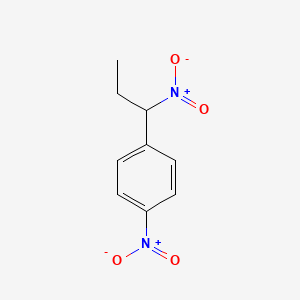
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
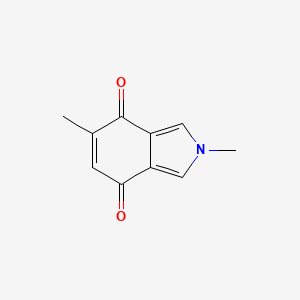
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
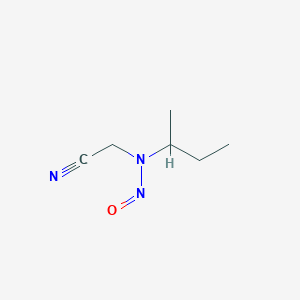
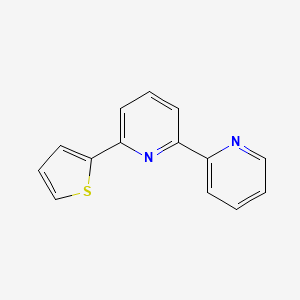
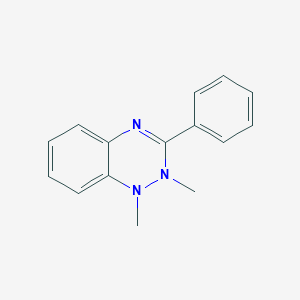
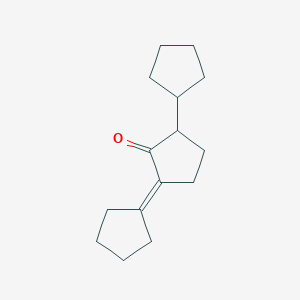
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

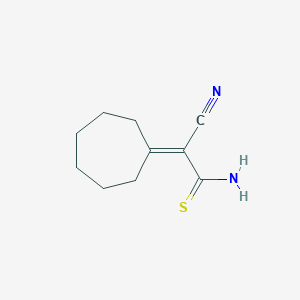
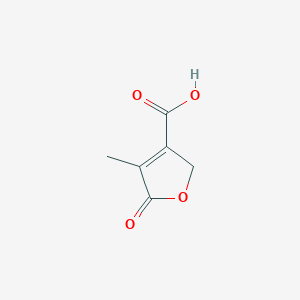
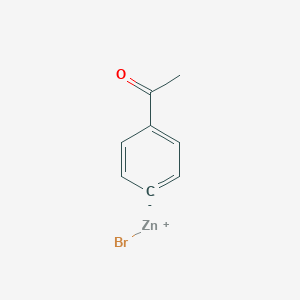
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
